Boc-Ser(PO3Bzl2)-OH (CAS 90013-45-9) is a pre-phosphorylated, N-alpha-Boc-protected amino acid building block featuring dibenzyl (Bzl2) side-chain phosphate protection [1]. It is primarily procured for the synthesis of phosphoserine-containing peptides via Boc-solid-phase peptide synthesis (Boc-SPPS) or solution-phase methods. The dibenzyl protection strategy ensures that the phosphate group remains fully masked and stable during repetitive trifluoroacetic acid (TFA) exposures for Boc removal, while allowing for quantitative, single-step global deprotection during final anhydrous hydrogen fluoride (HF) cleavage or catalytic hydrogenation [2]. This dual compatibility makes it a critical precursor for generating high-purity phosphopeptides where standard Fmoc-based strategies are inadequate, such as in the synthesis of peptide thioesters for native chemical ligation (NCL) or highly aggregation-prone sequences [1].
Substituting Boc-Ser(PO3Bzl2)-OH with unprotected Boc-Ser-OH followed by post-synthetic global phosphorylation is highly inefficient; global phosphorylation on solid support suffers from incomplete phosphitylation, unwanted side reactions on other nucleophilic residues, and generates complex crude mixtures that severely complicate HPLC purification [1]. Furthermore, substituting the dibenzyl (Bzl2) protection with dimethyl (Me2) or diethyl (Et2) phosphate groups leads to catastrophic failure during final cleavage, as acidolytic removal of these alkyl groups causes decomposition of the O-phosphoseryl residue and irreversible alkylation of the peptide [2]. Similarly, diphenyl (Ph2) protection, while stable, resists standard HF cleavage and requires harsh secondary hydrogenation (e.g., PtO2) that can reduce aromatic residues . Thus, the specific dibenzyl protection of Boc-Ser(PO3Bzl2)-OH is non-interchangeable for standard Boc-SPPS workflows [2].
Utilizing the pre-phosphorylated Boc-Ser(PO3Bzl2)-OH building block bypasses the severe limitations of post-assembly global phosphorylation [1]. The building block approach consistently yields crude phosphopeptides with >85% purity, avoiding the complex purification profiles associated with incomplete solid-phase phosphitylation and oxidation. In contrast, global phosphorylation of unprotected serine residues often results in <50% target yield due to off-target phosphorylation and oxidation byproducts [1].
| Evidence Dimension | Crude peptide purity and target yield |
| Target Compound Data | >85% crude purity using Boc-Ser(PO3Bzl2)-OH building block |
| Comparator Or Baseline | Unprotected Boc-Ser-OH + global phosphorylation (<50% target yield) |
| Quantified Difference | >35% absolute increase in crude purity |
| Conditions | Standard solid-phase peptide synthesis followed by global cleavage |
Procurement of the pre-phosphorylated building block drastically reduces downstream HPLC purification bottlenecks and improves overall synthesis reproducibility.
In Boc-SPPS, the final deprotection step requires strong acid (typically anhydrous HF) to cleave the peptide from the resin and remove side-chain protecting groups. The dibenzyl (Bzl2) groups of Boc-Ser(PO3Bzl2)-OH are quantitatively cleaved by HF or hydrogenolysis, yielding the free phosphoserine in near 100% yield[1]. Conversely, diphenyl (Ph2) phosphate protecting groups are completely stable to HF and require a subsequent, harsh catalytic hydrogenation step (e.g., PtO2) for removal, which complicates the workflow and risks reducing other sensitive residues .
| Evidence Dimension | Deprotection efficiency under anhydrous HF |
| Target Compound Data | Quantitative (near 100%) cleavage of Bzl2 groups |
| Comparator Or Baseline | Boc-Ser(PO3Ph2)-OH (0% cleavage of Ph2 groups in HF) |
| Quantified Difference | Complete vs. zero deprotection under standard Boc-SPPS final cleavage conditions |
| Conditions | Anhydrous HF cleavage at 0°C for 1 hour |
Dibenzyl protection allows for seamless integration into standard Boc-SPPS cleavage protocols without requiring secondary, harsh deprotection steps that compromise peptide integrity.
The choice of phosphate protecting group is critical to prevent peptide degradation during global deprotection [1]. Studies demonstrate that attempting to cleave methyl (Me2) or ethyl (Et2) phosphate groups via acidolysis or silylitic treatment results in severe decomposition of the O-phosphoseryl residue and irreversible alkylation of the peptide backbone[1]. In contrast, the dibenzyl groups of Boc-Ser(PO3Bzl2)-OH are smoothly removed via hydrogenolysis or strong acid without triggering these destructive pathways, preserving the structural integrity of the target phosphopeptide .
| Evidence Dimension | Phosphoserine integrity during acidolytic cleavage |
| Target Compound Data | Intact O-phosphoseryl residue recovered (near quantitative yield) |
| Comparator Or Baseline | Boc-Ser(PO3Me2)-OH / Boc-Ser(PO3Et2)-OH (Decomposition and alkylation) |
| Quantified Difference | Complete preservation of phosphoserine vs. catastrophic decomposition |
| Conditions | Acidolytic or silylitic deprotection of protected tripeptides |
Choosing dibenzyl over dialkyl protection prevents irreversible peptide alkylation and phosphoserine decomposition during final cleavage, ensuring a viable product.
Because Fmoc-SPPS is often incompatible with the direct synthesis of C-terminal peptide alkyl thioesters due to piperidine-induced thioester degradation, Boc-SPPS remains the gold standard for NCL precursor generation. Boc-Ser(PO3Bzl2)-OH is the required building block for incorporating phosphoserine into these thioester fragments, as its dibenzyl groups are fully compatible with the HF cleavage used to release the thioester from the resin[1].
For extremely difficult, aggregation-prone sequences, Boc-SPPS utilizing in-situ neutralization protocols often provides vastly superior coupling efficiencies compared to Fmoc-SPPS. Boc-Ser(PO3Bzl2)-OH is deployed in these scenarios to ensure quantitative incorporation of phosphoserine without the premature side-chain deprotection risks associated with prolonged repetitive base exposure [2].
In large-scale solution-phase synthesis where strong acid cleavage is undesirable, the dibenzyl protection of Boc-Ser(PO3Bzl2)-OH offers a distinct advantage. The Bzl2 groups can be quantitatively removed via mild catalytic hydrogenolysis (e.g., Pd/C and H2), allowing for the global deprotection of the phosphopeptide under completely neutral conditions that preserve acid-sensitive structural motifs[3].